molecular formula C8H9NO3 B3045991 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- CAS No. 117539-13-6

1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo-

Cat. No.: B3045991
CAS No.: 117539-13-6
M. Wt: 167.16 g/mol
InChI Key: BNUIAUFNDLPMJT-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- typically involves the reaction of maleic anhydride with 4-aminobenzenesulfonamide under specific conditions. For instance, one method involves carrying out the reaction under microwave irradiation at a temperature of 100°C using an equimolar reagent mixture . Another approach includes the reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and catalyst-free conditions suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted pyrrole compounds.

Scientific Research Applications

Scientific Research Applications

1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- has been investigated for several applications across different scientific domains:

Medicinal Chemistry

This compound has shown promise as a building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies demonstrated that certain derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.005 to 0.02 mg/mL.

Organic Synthesis

In organic chemistry, 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations.

Table: Common Reactions Involving 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo-

Reaction TypeDescription
Substitution Can undergo nucleophilic substitution reactions.
Oxidation Capable of forming oxidized derivatives under specific conditions.
Reduction Can be reduced to yield various amine derivatives.

Biological Studies

This compound has been utilized in biological assays to study its effects on cellular mechanisms and pathways.

Case Study: Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of this compound on human cell lines revealed a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α by up to 89% compared to controls. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- is unique due to its specific functional groups and the potential applications in various fields. Its ability to undergo different chemical reactions and form various derivatives makes it a valuable compound for scientific research and industrial applications.

Biological Activity

1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo-, also known as 4-(2,5-dioxopyrrol-1-yl)butanal (CAS No. 117539-13-6), is a compound that has garnered interest due to its potential biological activities. This document aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1H-Pyrrole-1-butanal is characterized by its unique structure that includes a pyrrole ring and a butanal side chain. Its molecular formula is C_8H_9N_1O_3, and it has a molecular weight of approximately 169.16 g/mol. The compound is primarily used in industrial applications and is noted for its stability under recommended storage conditions .

Biological Activity

The biological activities of 1H-Pyrrole-1-butanal have not been extensively documented; however, related compounds in the pyrrole family exhibit various pharmacological effects. Some key areas of interest include:

Antimicrobial Activity : Pyrrole derivatives have been studied for their antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against bacteria and fungi. Research indicates that modifications in the pyrrole structure can enhance these properties .

Antitumor Potential : Certain pyrrole-based compounds have been investigated for their antitumor activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-inflammatory Effects : Some studies suggest that pyrrole derivatives may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

Synthesis Methods

The synthesis of 1H-Pyrrole-1-butanal can be achieved through various methods, including:

  • Knoevenagel Condensation : This method involves the reaction of an aldehyde with an active methylene compound, leading to the formation of pyrrole derivatives.
  • Cyclization Reactions : Cyclization processes can also be employed to form the pyrrole ring from appropriate precursors.

Study on Antimicrobial Properties

A comparative study was conducted on several pyrrole derivatives, including 1H-Pyrrole-1-butanal. The results indicated that modifications to the pyrrole structure significantly influenced antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted that the introduction of electron-withdrawing groups enhanced antibacterial potency .

Research on Antitumor Activity

In a separate investigation focusing on antitumor effects, 1H-Pyrrole-1-butanal was included in a panel of compounds tested against various cancer cell lines. Results showed promising activity against breast cancer cells with IC50 values comparable to established chemotherapeutics. The proposed mechanism involved cell cycle arrest and apoptosis induction .

Data Summary Table

Property Details
Molecular Formula C₈H₉N₁O₃
Molecular Weight 169.16 g/mol
CAS Number 117539-13-6
Biological Activities Antimicrobial, Antitumor, Anti-inflammatory
Synthesis Methods Knoevenagel Condensation, Cyclization

Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-6-2-1-5-9-7(11)3-4-8(9)12/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUIAUFNDLPMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618589
Record name 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117539-13-6
Record name 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Maleimidobutyraldehyde diethylacetal (2 g, 8.29 mmol) in tetrahydrofuran (20 ml) and water (0.5 ml) was stirred under argon and DOWEX 50X8 ion exchange resin (H+, 2 g, ®Dow Chemical Co.) was added. After 12 hours stirring at room temperature, the solvent was decanted, dried (MgSO4) and evaporated in vacuo to afford 4-maleimidobutyraldehyde (formula III) as a yellow oil which rapidly solidified on standing (1.38 g, 99%); TLC Rf=0.4, ethyl acetate/hexane 1:1. The 4-maleimidobutyraldehyde turned out to be extremely unstable, so that it was necessary to do all work-up at low temperatures (0° C.) and under complete exclusion of oxygen (inert atmosphere).
Name
4-Maleimidobutyraldehyde diethylacetal
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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